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molecular formula C13H20ClNO2 B3107734 3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline CAS No. 162100-41-6

3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline

Cat. No. B3107734
M. Wt: 257.75 g/mol
InChI Key: ZVCLROWCNYLPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05834494

Procedure details

3-Chloro-4-methylaniline (10.26 g, 72.5 mmol), sodium hydrogen carbonate (9.1 g, 108 mmol) and bromoacetaldehyde diethyl acetal (13.1 ml, 87.1 mmol) were stirred at reflux under Ar in ethanol (150 ml) for 6 days. The mixture was then evaporated to dryness, partitioned between ether and water, and separated. The organic portion was washed with brine, dried (Na2SO4) and evaporated to a black oil. Bulb to bulb distillation of this crude material (oven temperature 175° C., ca 0.1 mmHg) then gave the title compound (4.90 g, 26%) as a colourless oil.
Quantity
10.26 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
26%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].C(=O)([O-])O.[Na+].[CH2:15]([O:17][CH:18]([O:21][CH2:22][CH3:23])[CH2:19]Br)[CH3:16]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][CH2:19][CH:18]([O:21][CH2:22][CH3:23])[O:17][CH2:15][CH3:16])[CH:6]=[CH:7][C:8]=1[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
10.26 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1C
Name
Quantity
9.1 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
13.1 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
partitioned between ether and water
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic portion was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a black oil
DISTILLATION
Type
DISTILLATION
Details
Bulb to bulb distillation of this crude material (oven temperature 175° C., ca 0.1 mmHg)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1C)NCC(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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